Aak1-IN-3

Description

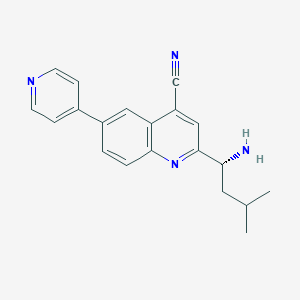

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H20N4 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-[(1R)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile |

InChI |

InChI=1S/C20H20N4/c1-13(2)9-18(22)20-11-16(12-21)17-10-15(3-4-19(17)24-20)14-5-7-23-8-6-14/h3-8,10-11,13,18H,9,22H2,1-2H3/t18-/m1/s1 |

InChI Key |

FMNWOBLAZAYOSG-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)C[C@H](C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Canonical SMILES |

CC(C)CC(C1=NC2=C(C=C(C=C2)C3=CC=NC=C3)C(=C1)C#N)N |

Origin of Product |

United States |

Foundational & Exploratory

Aak1-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aak1-IN-3 is a potent and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in clathrin-mediated endocytosis (CME). By targeting AAK1, this compound disrupts the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the formation of clathrin-coated vesicles. This interruption of endocytic trafficking underlies its potential therapeutic applications in neuropathic pain and other neurological disorders. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.

Introduction to AAK1 and its Role in Cellular Trafficking

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, one of the primary mechanisms by which cells internalize molecules from the extracellular environment.[1] AAK1's primary substrate is the μ2 subunit of the AP2 complex (AP2M1).[1][2] The phosphorylation of AP2M1 at Threonine 156 by AAK1 is a crucial step for the maturation of clathrin-coated pits and the subsequent formation of endocytic vesicles.[1][2] This process is fundamental for numerous cellular functions, including nutrient uptake, signal transduction, and synaptic vesicle recycling.

Given its central role in endocytosis, AAK1 has emerged as a promising therapeutic target for various pathologies. Dysregulation of AAK1 activity has been implicated in neuropathic pain, viral infections, and certain neurodegenerative diseases. Inhibition of AAK1 can modulate the internalization of cell surface receptors and other cargo, thereby influencing downstream signaling pathways.

This compound: A Potent AAK1 Inhibitor

This compound is a quinoline analogue that demonstrates high potency and brain penetrance as an AAK1 inhibitor. Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of AAK1 in the central nervous system and a potential candidate for the treatment of neurological conditions.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Assay Type | Target | Cell Line | IC50 (nM) | Reference |

| Biochemical Assay | AAK1 | - | 11 | |

| Cellular Assay | AAK1 | HEK293 | 108 |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of AAK1. By binding to AAK1, this compound prevents the phosphorylation of the AP2M1 subunit. This inhibition has significant downstream consequences for cellular trafficking and signaling.

Disruption of Clathrin-Mediated Endocytosis

The phosphorylation of AP2M1 by AAK1 is a critical step in the assembly and maturation of clathrin-coated pits. By inhibiting this phosphorylation, this compound effectively stalls the endocytic process. This leads to a reduction in the internalization of various cargo molecules, including receptors and transporters.

Modulation of Signaling Pathways

By altering endocytosis, this compound can indirectly influence signaling pathways that are dependent on receptor internalization and trafficking. AAK1 has been shown to be involved in several key signaling cascades, including the Notch and WNT pathways.

AAK1 is considered a positive regulator of the Notch signaling pathway. It interacts with the activated form of the Notch receptor and promotes its stabilization and localization to Rab5-positive endosomes, which is a step preceding its cleavage and the release of the Notch intracellular domain (NICD) that translocates to the nucleus to regulate gene expression. Inhibition of AAK1 by this compound would be expected to decrease Notch signaling by impairing the proper trafficking and processing of the activated receptor.

AAK1 acts as a negative regulator of the WNT/β-catenin signaling pathway. It promotes the clathrin-mediated endocytosis of the WNT co-receptor LRP6, leading to its clearance from the cell surface and subsequent downregulation of the signaling cascade. Therefore, inhibition of AAK1 by this compound is expected to enhance WNT signaling by preventing LRP6 internalization.

Experimental Protocols

The following protocols provide a framework for assessing the activity of this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of AAK1.

Materials:

-

AAK1 enzyme

-

LanthaScreen™ Eu-anti-tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well microplate

-

Fluorescence plate reader capable of measuring FRET

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further in kinase buffer to achieve the desired final concentrations.

-

Reagent Preparation:

-

Prepare a 2X solution of AAK1 enzyme and Eu-labeled antibody in kinase buffer.

-

Prepare a 4X solution of the kinase tracer in kinase buffer.

-

-

Assay Assembly:

-

To each well of the microplate, add 4 µL of the diluted this compound solution.

-

Add 8 µL of the 2X AAK1/antibody mixture to each well.

-

Add 4 µL of the 4X tracer solution to each well.

-

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the europium donor (620 nm) and the Alexa Fluor™ 647 acceptor (665 nm) following excitation at 340 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for AP2M1 Phosphorylation

This assay determines the ability of this compound to inhibit AAK1 activity within a cellular context by measuring the phosphorylation of its substrate, AP2M1.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AP2M1 (Thr156)

-

Mouse anti-total-AP2M1

-

Mouse anti-β-actin (loading control)

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate HEK293 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AP2M1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Reprobing:

-

Strip the membrane and reprobe with antibodies for total AP2M1 and β-actin to ensure equal loading.

-

-

Data Analysis: Quantify the band intensities for phospho-AP2M1 and total AP2M1. Normalize the phospho-AP2M1 signal to the total AP2M1 signal for each condition. Plot the normalized phosphorylation levels against the this compound concentration to determine the cellular IC50.

Conclusion

This compound is a potent inhibitor of AAK1 that exerts its effect by disrupting clathrin-mediated endocytosis through the prevention of AP2M1 phosphorylation. This mechanism has cascading effects on various signaling pathways, including Notch and WNT, highlighting the broad regulatory role of AAK1 in cellular function. The experimental protocols provided herein offer a robust framework for the further characterization of this compound and other AAK1 inhibitors, facilitating ongoing research into their therapeutic potential.

References

AAK1-IN-3: A Technical Guide to its Role in Clathrin-Mediated Endocytosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process responsible for the internalization of a wide array of molecules from the cell surface. AAK1 facilitates this process through the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, a key event in the maturation of clathrin-coated pits. The inhibitor AAK1-IN-3 has emerged as a valuable tool for studying the intricate mechanisms of CME and holds potential as a therapeutic agent in various diseases, including neuropathic pain and viral infections. This technical guide provides an in-depth overview of the function of AAK1 in CME, the mechanism of action of this compound, quantitative data on its potency, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.

Introduction to AAK1 and Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a complex cellular process essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. This process involves the formation of clathrin-coated pits on the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles, transporting cargo into the cell. The adaptor protein 2 (AP2) complex is a critical component of this machinery, acting as a bridge between cargo proteins and the clathrin lattice.

AAK1, or AP2-associated protein kinase 1, is a key regulator of CME.[1][2] It directly interacts with the AP2 complex and specifically phosphorylates the μ2 subunit (AP2M1) at Threonine 156.[3][4] This phosphorylation event is crucial for the conformational changes in the AP2 complex that increase its affinity for cargo proteins, thereby promoting the assembly and maturation of clathrin-coated pits.[5] The activity of AAK1 itself is stimulated by clathrin, suggesting a feedback mechanism that ensures the efficient progression of endocytosis.

This compound: A Potent and Selective Inhibitor

This compound is a quinoline analogue that acts as a potent, brain-penetrant inhibitor of AAK1. Its mechanism of action is the competitive inhibition of the ATP-binding site of the AAK1 kinase domain, thereby preventing the phosphorylation of its substrates, including the AP2M1 subunit. By inhibiting AAK1, this compound effectively disrupts the normal process of clathrin-mediated endocytosis.

Quantitative Data for AAK1 Inhibitors

The potency of AAK1 inhibitors has been characterized using various biochemical and cellular assays. The following table summarizes key quantitative data for this compound and other notable AAK1 inhibitors.

| Inhibitor | Assay Type | Target | IC50 | Ki | Cellular IC50 | Reference |

| This compound | Biochemical | AAK1 | 11 nM | - | 108 nM (HEK293) | |

| LP-935509 | Biochemical | AAK1 | 3.3 nM | 0.9 nM | 2.8 nM | |

| LP-935509 | Biochemical | BIKE | 14 nM | - | - | |

| LP-935509 | Biochemical | GAK | 320 nM | - | - | |

| SGC-AAK1-1 | TR-FRET Binding | AAK1 | - | 9.1 nM | - | |

| SGC-AAK1-1 | TR-FRET Binding | BMP2K | - | 17 nM | - | |

| Compound 18 | Biochemical | AAK1 | - | - | 19 nM (HEK) |

Experimental Protocols

In Vitro AAK1 Kinase Assay

This assay measures the ability of AAK1 to phosphorylate its substrate, the μ2 subunit of the AP2 complex, in a cell-free system and is used to determine the inhibitory potency of compounds like this compound.

Materials:

-

Recombinant human AAK1 enzyme

-

Recombinant AP2 complex (or a peptide substrate containing the Thr156 phosphorylation site of AP2M1)

-

[γ-³²P]ATP or a fluorescently labeled ATP analog

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

This compound or other test inhibitors

-

Phosphocellulose paper or other method for separating phosphorylated substrate from free ATP

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant AAK1, and the AP2 substrate.

-

Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Transferrin Uptake Assay

This cell-based assay is a classic method to monitor clathrin-mediated endocytosis. Transferrin, a well-characterized cargo protein, is internalized exclusively through this pathway.

Materials:

-

Human cell line (e.g., HeLa, HEK293)

-

Cell culture medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

This compound or other test inhibitors

-

Serum-free medium

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed cells on glass coverslips or in imaging-compatible plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control in serum-free medium for a specified time (e.g., 1-2 hours).

-

Starve the cells in serum-free medium for 30-60 minutes at 37°C to clear surface-bound transferrin.

-

Add pre-warmed fluorescently labeled transferrin to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.

-

To stop endocytosis, place the plates on ice and wash the cells with ice-cold PBS to remove non-internalized transferrin. An acid wash step (e.g., with a low pH glycine buffer) can be included to strip any remaining surface-bound ligand.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells (optional, depending on the imaging strategy).

-

Stain the nuclei with DAPI.

-

Mount the coverslips on slides or image the plates directly using a fluorescence microscope.

-

Quantify the intracellular fluorescence intensity of transferrin per cell using image analysis software. A reduction in fluorescence intensity in inhibitor-treated cells compared to the control indicates inhibition of clathrin-mediated endocytosis.

Co-Immunoprecipitation of AAK1 and AP2

This technique is used to verify the physical interaction between AAK1 and the AP2 complex within a cellular context.

Materials:

-

Human cell line (e.g., HEK293T)

-

Cell lysis buffer (non-denaturing, e.g., RIPA buffer with low detergent concentration)

-

Protease and phosphatase inhibitor cocktails

-

Antibody against AAK1 or a subunit of the AP2 complex (e.g., anti-α-adaptin)

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for Western blotting (anti-AAK1 and anti-AP2 subunit)

Procedure:

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-AAK1) overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.

-

Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting. Probe the membrane with antibodies against both AAK1 and a subunit of the AP2 complex to confirm their co-precipitation.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of AAK1 in clathrin-mediated endocytosis and the experimental workflow for assessing AAK1 inhibition.

Caption: AAK1 signaling in clathrin-mediated endocytosis.

Caption: Experimental workflow for AAK1 inhibitor characterization.

Conclusion and Future Directions

AAK1 is a well-established positive regulator of clathrin-mediated endocytosis, and its inhibition by small molecules like this compound provides a powerful means to dissect this complex cellular process. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate the role of AAK1 in various physiological and pathological contexts. Future research will likely focus on the development of even more selective and potent AAK1 inhibitors for therapeutic applications, particularly in the fields of neurology and infectious diseases, where the modulation of endocytic pathways holds significant promise. Further elucidation of the upstream regulators and downstream effectors of AAK1 will also be crucial for a complete understanding of its role in cellular homeostasis.

References

- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 2. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. â Protocols IO â 2023 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Adaptor-associated Kinase 1, AAK1, Is a Positive Regulator of the Notch Pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Aak1-IN-3 and its Role in AP2M1 Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface. AAK1's key function involves the phosphorylation of the μ2 subunit (AP2M1) of the Adaptor Protein 2 (AP-2) complex, a critical event for the maturation of clathrin-coated pits. Dysregulation of AAK1 activity has been implicated in various pathological conditions, including neuropathic pain, viral infections, and some cancers, making it an attractive therapeutic target. Aak1-IN-3 is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. This document provides a comprehensive technical overview of this compound, its mechanism of action focusing on AP2M1 phosphorylation, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to AAK1 and AP2M1

AAK1 is a member of the Numb-associated kinase (NAK) family and is a key regulator of CME.[1] This process is essential for nutrient uptake, signal transduction, and synaptic vesicle recycling. The AP-2 complex is a central component of the endocytic machinery, acting as a bridge between cargo proteins on the cell membrane and the clathrin lattice.[2] AAK1 directly phosphorylates the AP2M1 subunit at the Threonine 156 (Thr156) residue.[1] This phosphorylation event increases the affinity of the AP-2 complex for tyrosine-based sorting motifs on cargo receptors, enhancing the efficiency of cargo recruitment and the subsequent formation of clathrin-coated vesicles for internalization.[3][4]

This compound: A Potent AAK1 Inhibitor

This compound is a quinoline analogue identified as a potent and selective inhibitor of AAK1. It exhibits high affinity for the kinase and has been shown to effectively penetrate the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of AAK1 function.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays.

| Assay Type | Inhibitor | Target | Potency (IC50) | Reference |

| Enzymatic Assay | This compound | AAK1 | 11 nM | |

| Cellular Assay (HEK293 cells) | This compound | AAK1 | 108 nM |

Table 1: In Vitro and Cellular Potency of this compound against AAK1.

Kinase Selectivity

While a detailed selectivity panel for this compound is not publicly available, the original study describes it as "kinase-selective". Development programs for other AAK1 inhibitors, such as SGC-AAK-1, have demonstrated high selectivity by screening against large panels of kinases (e.g., 406 wild-type kinases), with only a few other kinases being inhibited at concentrations close to the IC50 for AAK1. This suggests that highly selective inhibitors for the AAK1 target can be developed, which is crucial for minimizing off-target effects in therapeutic applications.

Mechanism of Action: Inhibition of AP2M1 Phosphorylation

The primary mechanism by which this compound exerts its effects is through the direct inhibition of AAK1's catalytic activity. By binding to the ATP-binding pocket of AAK1, the inhibitor prevents the transfer of a phosphate group to its downstream substrate, AP2M1.

Signaling Pathway

The inhibition of AAK1 disrupts the normal process of clathrin-mediated endocytosis. The reduction in phosphorylated AP2M1 (p-AP2M1) leads to a decreased efficiency in the internalization of cell surface receptors and other cargo proteins.

In Vivo Efficacy

The inhibitory effect of this compound on AP2M1 phosphorylation has been confirmed in animal models.

| Model | Inhibitor | Dose & Route | Effect | Reference |

| C57BL/6 Mice | This compound (compound (R)-31) | 30 mg/kg, s.c. | 46% reduction in AP2M1 (μ2) phosphorylation |

Table 2: In Vivo Effect of this compound on AP2M1 Phosphorylation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay to determine the IC50 of an inhibitor against AAK1. The assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket.

Materials:

-

Recombinant human AAK1 enzyme

-

TR-FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Fluorescently-labeled ATP-competitive tracer

-

Europium-labeled anti-tag antibody (e.g., anti-GST, anti-His, depending on the AAK1 recombinant protein tag)

-

This compound or other test compounds

-

DMSO

-

Low-volume 384-well assay plates (black)

-

TR-FRET compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Further dilute the compounds in kinase buffer to the desired final concentrations (e.g., 4x final assay concentration). The final DMSO concentration should be kept constant, typically ≤1%.

-

Assay Plate Setup: Add 5 µL of the 4x compound dilutions to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) controls for 0% inhibition and a high concentration of a known potent inhibitor for 100% inhibition.

-

Kinase/Antibody Mixture: Prepare a 2x mixture of AAK1 and the Europium-labeled antibody in kinase buffer at the pre-determined optimal concentrations.

-

Reaction Initiation: Add 10 µL of the 2x Kinase/Antibody mixture to each well.

-

Tracer Addition: Prepare a 4x solution of the fluorescent tracer in kinase buffer. Add 5 µL to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, using an excitation wavelength of ~340 nm and emission wavelengths of ~615 nm (Europium donor) and ~665 nm (tracer acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The percent inhibition is calculated relative to the controls. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cellular AP2M1 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of phosphorylated AP2M1 in cell lysates following treatment with this compound.

Materials:

-

HEK293 cells or other suitable cell line

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies: Rabbit anti-phospho-AP2M1 (Thr156), Mouse anti-total-AP2M1, Mouse anti-β-Actin (loading control)

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (or DMSO vehicle control) for a specified time (e.g., 1-2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using Lysis Buffer containing fresh protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Lysate Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize all samples to the same protein concentration with Lysis Buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can cause high background.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AP2M1 (Thr156) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To determine total protein levels, the membrane can be stripped and reprobed with antibodies for total AP2M1 and a loading control like β-Actin.

-

Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-AP2M1 signal to the total AP2M1 signal.

Conclusion

This compound is a valuable chemical probe for studying the role of AAK1 in cellular processes. As a potent and selective inhibitor, it effectively reduces the phosphorylation of AP2M1 at Thr156, thereby modulating clathrin-mediated endocytosis. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers investigating AAK1 signaling and for professionals in the field of drug development exploring AAK1 as a therapeutic target for a range of diseases.

References

- 1. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Aak1-IN-3: A Technical Guide to its Potential as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and re-emergence of viral diseases underscore the urgent need for broad-spectrum antiviral therapies. One promising target in this endeavor is the host-encoded Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase pivotal for clathrin-mediated endocytosis (CME), a pathway hijacked by numerous viruses for cellular entry. Aak1-IN-3, a potent and selective inhibitor of AAK1, has emerged as a compelling candidate for antiviral drug development. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the intricate signaling pathways involved.

Introduction to AAK1 and its Role in Viral Infections

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of CME, a fundamental cellular process for the internalization of molecules from the cell surface. AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, a critical step for the assembly of clathrin-coated pits.[1] Many viruses, including Hepatitis C Virus (HCV), Dengue Virus, Ebola Virus, Rabies Virus, and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), exploit the CME pathway to gain entry into host cells.[2] By inhibiting AAK1, it is possible to disrupt this entry mechanism, thereby preventing viral replication and spread. This host-targeted approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance.

This compound: A Potent AAK1 Inhibitor

This compound is a small molecule inhibitor of AAK1. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the AAK1 kinase domain, thereby preventing the phosphorylation of its substrates, most notably the AP2 complex.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant AAK1 inhibitors. This data is crucial for comparing potency and guiding experimental design.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (µM) | Virus | Reference |

| This compound | AAK1 | Kinase Assay | 11 | - | - | MedChemExpress |

| SARS-CoV-2-IN-81 | AAK1 | Kinase Assay | 9.38 | - | SARS-CoV-2 | [3] |

| Sunitinib | AAK1/Multi-kinase | Kinase Assay | - | 0.51 | Dengue Virus | [4] |

| Erlotinib | GAK/EGFR | Kinase Assay | - | 6.5 | Dengue Virus | [4] |

Signaling Pathways Involving AAK1

AAK1 is implicated in several cellular signaling pathways beyond its core function in endocytosis. Understanding these pathways is critical for predicting potential on- and off-target effects of AAK1 inhibition.

References

- 1. Rapid and Sensitive Detection of Retrovirus Entry by Using a Novel Luciferase-Based Content-Mixing Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apps.dtic.mil [apps.dtic.mil]

Aak1-IN-3 in Rodent Models of Pain: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aak1-IN-3 has emerged as a potent and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1), a promising therapeutic target for neuropathic pain. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data in rodent models, and detailed experimental protocols. While in vivo efficacy data for this compound in pain models is not extensively available in the public domain, this guide leverages data from structurally related and well-characterized AAK1 inhibitors to provide a thorough understanding of the expected preclinical profile. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of AAK1 inhibition for pain management.

Introduction to AAK1 and its Role in Pain

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process for the internalization of cell surface receptors and other molecules.[1] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, facilitating the assembly of clathrin-coated pits and the subsequent recycling or degradation of receptors.[1]

The rationale for targeting AAK1 for the treatment of pain, particularly neuropathic pain, stems from genetic and pharmacological studies. AAK1 knockout mice exhibit a normal response to acute pain but a significantly reduced response to persistent pain stimuli, as seen in the formalin test.[2][3] Furthermore, these knockout mice do not develop mechanical allodynia following spinal nerve ligation, a model of neuropathic pain.[2] These findings strongly suggest that inhibition of AAK1 activity could be a viable therapeutic strategy for chronic pain states without affecting the protective sensation of acute pain.

This compound: A Potent, Brain-Penetrant AAK1 Inhibitor

This compound, also identified as compound (R)-31, is a quinoline analogue that has been characterized as a potent and selective inhibitor of AAK1. Its brain-penetrant nature makes it a valuable tool for investigating the central nervous system effects of AAK1 inhibition.

In Vitro Profile

This compound demonstrates high potency in biochemical and cell-based assays. The key in vitro parameters are summarized in the table below.

| Parameter | Value | Reference |

| AAK1 IC50 | 11 nM | |

| HEK293 Cell AAK1 IC50 | 108 nM |

Pharmacokinetic and Pharmacodynamic Properties

This compound exhibits favorable pharmacokinetic and pharmacodynamic properties for in vivo studies in rodent models.

| Parameter | Value | Species | Reference |

| Brain/Plasma Ratio | 1.3 | Not Specified | |

| μ2 Phosphorylation Inhibition | 46% reduction | C57BL6 Mice | |

| Dose for μ2 Inhibition | 30 mg/kg, s.c. (single dose) | C57BL6 Mice |

In Vivo Efficacy in Rodent Pain Models

As of the latest available information, specific dose-response data for this compound in rodent models of neuropathic or inflammatory pain has not been published. However, based on the efficacy of other potent AAK1 inhibitors, it is anticipated that this compound would demonstrate significant anti-nociceptive effects in these models. For comparative purposes, data for the well-characterized AAK1 inhibitor LP-935509 is presented below.

| Pain Model | Species | Treatment | Efficacy | Reference |

| Formalin Test (Phase II) | Mouse | LP-935509 (10, 30, 60 mg/kg, p.o.) | Dose-dependent reduction in flinching behavior | |

| Spinal Nerve Ligation (SNL) | Mouse | LP-935509 (3, 10, 30 mg/kg, p.o.) | Reversal of mechanical allodynia | |

| Chronic Constriction Injury (CCI) | Rat | LP-935509 | Reduction in evoked pain responses | |

| Streptozotocin (STZ)-induced Diabetic Neuropathy | Rat | LP-935509 | Reduction in evoked pain responses |

Mechanism of Action: Signaling Pathways

The analgesic effect of AAK1 inhibitors is believed to be mediated through the modulation of neuronal signaling in the spinal cord. Inhibition of AAK1 is thought to enhance the function of inhibitory neurotransmitter systems, thereby dampening pain signals. A key pathway implicated is the alpha-2 adrenergic signaling system, which is known to have anti-nociceptive effects.

Below is a diagram illustrating the proposed signaling pathway.

Caption: Proposed mechanism of this compound in modulating pain signaling.

Experimental Protocols for In Vivo Pain Models

The following are detailed methodologies for key rodent models of pain used to evaluate AAK1 inhibitors.

Formalin-Induced Inflammatory Pain

This model assesses both acute and persistent inflammatory pain.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Procedure:

-

Acclimatize mice to individual observation chambers for at least 30 minutes.

-

Administer this compound or vehicle via the desired route (e.g., subcutaneous or oral).

-

After the appropriate pretreatment time, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber.

-

Record the total time spent licking or flinching the injected paw in two phases: Phase I (0-5 minutes post-formalin) and Phase II (15-60 minutes post-formalin).

-

-

Endpoint: A significant reduction in the duration of licking/flinching in Phase II is indicative of efficacy against persistent inflammatory pain.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This model mimics peripheral nerve injury-induced neuropathic pain.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the rat with isoflurane.

-

Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.

-

Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, approximately 1 mm apart.

-

Close the incision with sutures.

-

Allow the animals to recover for 7-14 days to develop mechanical allodynia and thermal hyperalgesia.

-

-

Behavioral Testing:

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments.

-

Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

-

-

Drug Administration: Administer this compound or vehicle and assess behavioral responses at various time points post-dosing.

-

Endpoint: A significant increase in paw withdrawal threshold (mechanical) or latency (thermal) compared to vehicle-treated animals indicates an anti-allodynic or anti-hyperalgesic effect.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This is another widely used model of neuropathic pain resulting from peripheral nerve damage.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the animal.

-

Make an incision to expose the L4 and L5 spinal nerves.

-

Tightly ligate the L5 (and sometimes L4) spinal nerve(s) with a silk suture.

-

Close the incision in layers.

-

Allow for a recovery period of 3-7 days for the development of neuropathic pain behaviors.

-

-

Behavioral Testing: Primarily assess mechanical allodynia using von Frey filaments.

-

Drug Administration: Administer this compound or vehicle and measure the paw withdrawal threshold at different time points.

-

Endpoint: A significant increase in the paw withdrawal threshold in the ipsilateral paw indicates an anti-allodynic effect.

Preclinical Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an AAK1 inhibitor like this compound in rodent pain models.

Caption: A typical experimental workflow for preclinical assessment.

Conclusion and Future Directions

This compound is a potent, brain-penetrant AAK1 inhibitor with a promising preclinical profile for the potential treatment of neuropathic pain. While direct in vivo efficacy data in pain models are currently limited in the public literature, the wealth of data on other AAK1 inhibitors strongly supports its potential as an anti-nociceptive agent. Further studies are warranted to fully characterize the dose-dependent efficacy of this compound in various rodent models of pain, which will be crucial for its advancement as a potential therapeutic candidate. This technical guide provides a solid foundation for researchers to design and execute such preclinical studies.

References

A Technical Guide to AAK1 Inhibition for Dengue Virus Research: Featuring Aak1-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adaptor-Associated Kinase 1 (AAK1) as a therapeutic target for dengue virus (DENV) infection. It details the mechanism of action of AAK1 inhibitors, presents quantitative data from key studies, outlines relevant experimental protocols, and introduces Aak1-IN-3, a potent AAK1 inhibitor.

Introduction: Targeting the Host to Combat Dengue Virus

Dengue virus, a mosquito-borne flavivirus, is a significant global health threat, with a large portion of the world's population at risk of infection.[1][2] The absence of broadly effective antiviral therapies and the complexities of vaccine development underscore the urgent need for novel treatment strategies. One promising approach is the development of host-targeted antivirals, which aim to inhibit viral replication by modulating host cell factors essential for the viral life cycle. This strategy offers the potential for broad-spectrum activity against multiple viruses and a higher barrier to the development of drug resistance.[2][3]

Adaptor-Associated Kinase 1 (AAK1) has emerged as a key host factor involved in the life cycle of numerous viruses, including dengue virus.[4] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, the primary pathway by which DENV enters host cells. Inhibition of AAK1 disrupts this process, thereby blocking viral entry and subsequent replication.

This compound: A Potent AAK1 Inhibitor

This compound is a quinoline analog identified as a potent, brain-penetrant inhibitor of AAK1. While its primary application in published research has been in the context of neuropathic pain, its high affinity for AAK1 makes it a compound of significant interest for antiviral research.

Key characteristics of this compound:

-

Potency: It exhibits a half-maximal inhibitory concentration (IC50) of 11 nM in biochemical assays and 108 nM in HEK293 cells.

-

Mechanism: this compound targets the ATP-binding site of AAK1, preventing the phosphorylation of its substrates.

Although direct studies of this compound against dengue virus are not yet available in the public domain, its potent inhibition of AAK1 suggests it could be a valuable tool for investigating the role of this kinase in DENV infection and as a potential starting point for the development of novel anti-dengue therapeutics.

Mechanism of Action: AAK1 Inhibition and the Dengue Virus Life Cycle

Dengue virus initiates infection by binding to receptors on the host cell surface, which triggers clathrin-mediated endocytosis. This process involves the formation of clathrin-coated pits that invaginate to form vesicles, engulfing the virus and transporting it into the cell. AAK1 is a key regulator of this pathway through its phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the maturation of clathrin-coated pits.

By inhibiting AAK1, compounds like this compound prevent the phosphorylation of AP2μ2. This disruption in the endocytic machinery blocks the internalization of DENV, effectively halting the infection at a very early stage. Furthermore, AAK1 and the related kinase GAK have been implicated in later stages of the viral life cycle, such as assembly and egress, suggesting that their inhibition could have multifaceted antiviral effects.

Caption: Signaling pathway of DENV entry via clathrin-mediated endocytosis and its inhibition by this compound.

Quantitative Data for AAK1 Inhibitors Against Dengue Virus

Several studies have investigated the antiviral activity of various AAK1 inhibitors against dengue virus. The table below summarizes key quantitative data from this research. It is important to note that many of these compounds, such as sunitinib and erlotinib, are multi-kinase inhibitors and their antiviral effects may not be solely attributable to AAK1 inhibition. More selective compounds are in development.

| Compound Class | Specific Inhibitor(s) | Target(s) | Assay Type | Potency (DENV) | Reference(s) |

| Multi-kinase Inhibitor | Sunitinib | AAK1, GAK, etc. | In vitro, In vivo | EC50 not specified, 11-fold RNA reduction in vivo (combination) | |

| Multi-kinase Inhibitor | Erlotinib | GAK, etc. | In vitro, In vivo | EC50 not specified, synergistic with sunitinib | |

| Pyrrolo[2,3-b]pyridine | Compound 1 | AAK1 | In vitro | KD = 53 nM (for AAK1) | |

| 7-Azaindole | Analogs | AAK1 | In vitro | Improved anti-DENV activity reported | |

| 3-Heteroaryl-pyrrolo[2,3-b]pyridines | Novel Series | AAK1 | In vitro | IC50 in low nM range (for AAK1) |

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-dengue virus activity of AAK1 inhibitors.

5.1. In Vitro Antiviral Activity Assays

-

Objective: To determine the potency of AAK1 inhibitors in cell culture models of DENV infection.

-

Cell Lines: Human hepatoma cells (e.g., Huh7) or other susceptible cell lines.

-

Methodology:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-treated with serial dilutions of the AAK1 inhibitor for a specified period.

-

The cells are then infected with DENV at a known multiplicity of infection (MOI).

-

After an incubation period (e.g., 48-72 hours), the antiviral effect is quantified.

-

-

Readouts:

-

Viral RNA Quantification: qRT-PCR to measure the levels of viral RNA in cell lysates or supernatants.

-

Plaque Assay/Focus Forming Assay: To titrate the amount of infectious virus produced.

-

Reporter Virus Assays: Using DENV expressing a reporter gene (e.g., luciferase or GFP) to measure viral replication.

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS or CellTiter-Glo) is performed to assess the toxicity of the compound on the host cells.

5.2. Viral Entry Assay

-

Objective: To specifically determine if the AAK1 inhibitor blocks the entry stage of the DENV life cycle.

-

Methodology:

-

Cells are pre-treated with the inhibitor.

-

Cells are then infected with DENV, often at a high MOI, for a short period (e.g., 1-2 hours) to allow for entry but not significant replication.

-

Extracellular virus is inactivated or removed.

-

The amount of internalized virus is quantified, typically by measuring viral RNA levels via qRT-PCR shortly after infection. A significant reduction in viral RNA compared to the control indicates an entry block.

-

5.3. In Vivo Efficacy Studies

-

Objective: To evaluate the therapeutic potential of AAK1 inhibitors in an animal model of dengue infection.

-

Animal Model: AG129 mice, which are deficient in interferon-α/β and -γ receptors and are susceptible to DENV infection.

-

Methodology:

-

Mice are infected with a mouse-adapted strain of DENV.

-

Treatment with the AAK1 inhibitor (or vehicle control) is initiated either before (prophylactic) or after (therapeutic) infection.

-

The animals are monitored daily for signs of disease, such as weight loss and mortality.

-

-

Readouts:

-

Viremia: Viral titers in the blood are measured at different time points post-infection.

-

Viral Load in Tissues: Viral RNA or infectious virus is quantified in organs such as the liver, spleen, and brain.

-

Survival Analysis: Kaplan-Meier survival curves are generated to compare the survival rates between treated and control groups.

-

General Experimental Workflow for AAK1 Inhibitor Validation

The following diagram illustrates a typical workflow for the identification and validation of AAK1 inhibitors as anti-dengue virus agents.

Caption: A generalized workflow for the discovery and development of AAK1 inhibitors for dengue virus.

Conclusion and Future Directions

Targeting host factors like AAK1 represents a promising strategy for the development of broad-spectrum antivirals against dengue and other emerging viral diseases. The inhibition of clathrin-mediated endocytosis by targeting AAK1 effectively blocks viral entry, a critical first step in the infection process. While repurposed multi-kinase inhibitors have shown proof-of-concept, the future of this approach lies in the development of highly selective and potent AAK1 inhibitors with favorable safety profiles.

Compounds such as this compound, with its high potency for AAK1, exemplify the type of chemical tools that can be leveraged for further investigation into the role of AAK1 in viral infections. Future research should focus on evaluating such selective inhibitors in robust in vitro and in vivo models of dengue virus infection to validate their therapeutic potential. The continued exploration of AAK1 inhibitors could lead to the development of a new class of host-targeted therapies to combat the significant global health challenge posed by dengue virus.

References

AAK1 Inhibition as a Host-Targeted Antiviral Strategy for Ebola Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapies. A promising strategy in this endeavor is the targeting of host factors essential for the viral life cycle, a concept that offers a potentially higher barrier to the development of drug resistance. Adaptor-associated kinase 1 (AAK1), a host cell serine/threonine kinase, has emerged as a key regulator of clathrin-mediated endocytosis, a critical pathway for the entry of Ebola virus and other viruses into host cells.[1][2][3] This technical guide provides an in-depth overview of the role of AAK1 in Ebola virus infection and the potential of AAK1 inhibitors as a therapeutic intervention. While direct research on the specific compound Aak1-IN-3 in the context of Ebola virus is not publicly available, this document will leverage data from studies on other potent AAK1 inhibitors to provide a comprehensive resource for researchers. This compound is a brain-penetrant quinoline analogue and a potent inhibitor of AAK1 with an IC50 of 11 nM, primarily investigated for neuropathic pain.[1][4] Its potential as an anti-Ebola agent remains to be formally evaluated.

The Role of AAK1 in Ebola Virus Entry

Ebola virus utilizes clathrin-mediated endocytosis to gain entry into host cells. This process is tightly regulated by a multitude of host proteins, including the adaptor protein complex 2 (AP2). AAK1 plays a pivotal role in this pathway by phosphorylating the μ2 subunit of the AP2 complex (AP2M1). This phosphorylation event is crucial for the recruitment of cargo and the subsequent formation of clathrin-coated pits, which invaginate to form vesicles containing the virus, facilitating its transport into the cell's interior. By inhibiting AAK1, the phosphorylation of AP2M1 is blocked, thereby disrupting the endocytic process and preventing viral entry.

Signaling Pathway of AAK1-Mediated Viral Entry

Caption: AAK1 phosphorylates AP2M1, initiating clathrin-coated pit formation for Ebola virus entry.

Quantitative Data for AAK1 Inhibitors Against Ebola Virus

While specific data for this compound against Ebola virus is not available, studies on other well-characterized kinase inhibitors with AAK1 activity, such as sunitinib and erlotinib, have demonstrated their potential.

| Compound | Target(s) | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Sunitinib | AAK1, GAK, other kinases | EBOV infection (immunostaining) | Huh7 | 0.51 | >50 | >98 | |

| Erlotinib | GAK, EGFR, other kinases | EBOV infection (immunostaining) | Huh7 | 6.5 | >50 | >7.7 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

Experimental Protocols

The following are generalized protocols based on published studies for evaluating AAK1 inhibitors against Ebola virus. These can be adapted for the specific investigation of this compound.

In Vitro Antiviral Assay (Pseudovirus-Based)

This assay utilizes a replication-deficient vesicular stomatitis virus (VSV) pseudotyped with the Ebola virus glycoprotein (EBOV-GP) and expressing a reporter gene (e.g., GFP or luciferase). This allows for the study of viral entry in a BSL-2 environment.

Methodology:

-

Cell Seeding: Seed Vero or Huh7 cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the AAK1 inhibitor (e.g., this compound) in cell culture medium. Add the diluted compound to the cells and incubate for 1-2 hours.

-

Pseudovirus Infection: Infect the cells with EBOV-GP pseudotyped VSV.

-

Incubation: Incubate the plates for 20-48 hours.

-

Quantification:

-

For GFP reporter: Measure the percentage of GFP-positive cells using flow cytometry or high-content imaging.

-

For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic regression model.

In Vitro Antiviral Assay (Authentic Ebola Virus)

⚠️ WARNING: All work with live Ebola virus must be performed in a Biosafety Level 4 (BSL-4) facility by trained personnel.

Methodology:

-

Cell Seeding: Seed Vero E6 or Huh7 cells in 96-well plates in the BSL-4 laboratory.

-

Compound Treatment: Add serial dilutions of the test compound to the cells.

-

Virus Infection: Infect the cells with a low multiplicity of infection (MOI) of Ebola virus.

-

Incubation: Incubate the plates for 48-72 hours.

-

Endpoint Analysis:

-

Immunostaining: Fix the cells and stain for an Ebola virus antigen (e.g., GP or VP40) using a specific primary antibody and a fluorescently labeled secondary antibody. Quantify the number of infected cells using a high-content imager.

-

RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using reverse transcription quantitative PCR.

-

-

Data Analysis: Determine the EC50 from the dose-response curve.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of viral replication or general toxicity to the host cells.

Methodology:

-

Cell Seeding: Seed cells in 96-well plates as for the antiviral assays.

-

Compound Treatment: Treat the cells with the same concentrations of the AAK1 inhibitor used in the antiviral assays.

-

Incubation: Incubate for the same duration as the antiviral assay.

-

Viability Measurement: Assess cell viability using a commercially available assay, such as those based on resazurin (e.g., alamarBlue) or ATP content (e.g., CellTiter-Glo).

-

Data Analysis: Calculate the CC50 value from the dose-response curve.

Experimental Workflow for In Vitro Screeningdot

References

- 1. AAK1 (AP2 associated kinase 1)_TargetMol [targetmol.com]

- 2. 3-Bromo-5-pyridin-2-yl-1H-pyridin-2-one|CAS 381233-79-0 [benchchem.com]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Aak1-IN-3 In Vitro Kinase Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other macromolecules.[1][2][3] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a key step in the assembly of clathrin-coated pits.[1][2] Due to its involvement in various cellular processes, including viral entry and signaling pathways such as Notch and WNT, AAK1 has emerged as a promising therapeutic target for a range of diseases, including neuropathic pain, viral infections, and some cancers. Aak1-IN-3 is a potent and brain-penetrant inhibitor of AAK1. This document provides detailed application notes and protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of this compound and other related compounds against AAK1.

Data Presentation: In Vitro Potency of AAK1 Inhibitors

The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other representative AAK1 inhibitors. This data is crucial for compound selection and determining effective concentrations for cell-based and in vivo studies.

| Compound | AAK1 Enzymatic IC50 (nM) | Cellular IC50 (nM) | Notes |

| This compound | 11 | 108 (HEK293 cells) | A quinoline analogue, brain-penetrant. |

| AAK1-IN-2 | 5.8 | - | Brain-penetrant. |

| LP-935509 | 3.3 | 2.8 | Orally active, ATP-competitive. |

| BMT-090605 | 0.6 | - | Potent and selective. |

| BMT-124110 | 0.9 | - | Potent and selective. |

| BMS-911172 | 35 | - | Adaptor associated kinase 1 inhibitor. |

| AAK1-IN-10 | 9.62 | - | Low cardiotoxicity. |

| LP-922761 | 4.8 | 7.6 | Orally active and selective. |

| SGC-AAK1-1 | 270 | - | A chemical probe to study the Wnt pathway. |

Signaling Pathway: AAK1 in Clathrin-Mediated Endocytosis

AAK1's primary function is the regulation of clathrin-mediated endocytosis. It phosphorylates the AP2M1 (μ2) subunit of the AP-2 complex, a critical event for the recruitment of cargo and the maturation of clathrin-coated vesicles. Inhibition of AAK1 disrupts this process, thereby affecting the internalization of various receptors and transporters.

AAK1-mediated regulation of clathrin-mediated endocytosis.

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the inhibitory potency (IC50) of this compound against AAK1. The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the inhibitor.

Materials and Reagents

-

Enzyme: Recombinant Human AAK1 (Thermo Fisher Scientific, Cat. No. A30967 or similar)

-

Tracer: Kinase Tracer 222 (Thermo Fisher Scientific)

-

Antibody: Eu-anti-GST Antibody (Thermo Fisher Scientific)

-

Buffer: 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compound: this compound, prepared in 100% DMSO

-

Control Inhibitor: Staurosporine or other known AAK1 inhibitor

-

Plates: Low-volume 384-well plates (white or black)

-

Plate Reader: TR-FRET capable plate reader

Assay Procedure

-

Compound Preparation:

-

Prepare a 10-point, 4-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).

-

Prepare a 4X working solution of the compound dilutions by diluting 25-fold in 1X Kinase Buffer A.

-

-

Reagent Preparation:

-

2X Kinase/Antibody Solution: Prepare a solution containing 10 nM AAK1 and 4 nM Eu-anti-GST antibody in 1X Kinase Buffer A.

-

4X Tracer Solution: Prepare a 400 nM solution of Kinase Tracer 222 in 1X Kinase Buffer A.

-

-

Assay Plate Setup:

-

Add 4 µL of the 4X compound working solution (or DMSO for control wells) to the wells of the 384-well plate.

-

Add 8 µL of the 2X Kinase/Antibody solution to all wells.

-

Add 4 µL of the 4X Tracer solution to all wells. The final volume in each well will be 16 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET capable plate reader using the appropriate settings for europium donor and Alexa Fluor 647 acceptor fluorophores.

-

-

Data Analysis:

-

Calculate the emission ratio of the acceptor to the donor signal.

-

Plot the emission ratio against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Alternative Assay Formats

-

ADP-Glo™ Kinase Assay (Promega): This is a bioluminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

-

Radiometric Assay: This classic method involves the use of [γ-³²P]ATP or [γ-³³P]ATP. The kinase transfers the radiolabeled phosphate group to a substrate (e.g., a peptide or protein like the μ subunit of AP-2). The amount of incorporated radioactivity is then quantified to determine kinase activity.

Experimental Workflow

The following diagram illustrates the general workflow for the this compound in vitro kinase assay using the LanthaScreen™ method.

Workflow for this compound in vitro kinase assay.

References

Application Notes: Visualizing AAK1 Localization in Response to Aak1-IN-3 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-associated kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis (CME).[1][2] AAK1 facilitates this process by phosphorylating the μ2 subunit of the adaptor protein 2 (AP2) complex, which is essential for the maturation of clathrin-coated pits and the subsequent internalization of various cargo proteins and receptors.[3] Given its involvement in fundamental cellular trafficking processes, AAK1 has emerged as a therapeutic target for a range of diseases, including neuropathic pain, viral infections, and certain cancers.[4][5] Aak1-IN-3 is a potent and brain-penetrant inhibitor of AAK1, offering a valuable tool for studying the kinase's function and its role in disease.

These application notes provide a detailed immunofluorescence protocol to investigate the subcellular localization of AAK1 in cultured cells and to observe potential changes in its distribution upon treatment with this compound.

AAK1 Localization and Function

Under normal physiological conditions, AAK1 is found in several subcellular locations, reflecting its role in endocytosis. Immunolocalization studies have shown that AAK1 has a punctate staining pattern and is localized to the plasma membrane, vesicles, the cytosol, and is enriched in clathrin-coated pits. In migrating cells, AAK1 is often concentrated at the leading edge, co-localizing with clathrin and the AP2 complex. In neuronal cells, it is found at presynaptic terminals.

Inhibition of AAK1 is expected to disrupt clathrin-mediated endocytosis. While the direct effect of this compound on the subcellular localization of the AAK1 protein itself is not extensively documented in publicly available literature, the functional consequences of its inhibition are well-characterized. A key downstream effect of AAK1 inhibition is the reduced phosphorylation of its substrate, the AP2M1 subunit of the AP2 complex. This disruption of AP2 function can, in turn, affect the internalization of cell surface receptors, such as the WNT co-receptor LRP6.

Quantitative Data Summary

The following table summarizes the quantitative effects of AAK1 inhibitors on key cellular events related to AAK1 function. This data is critical for interpreting the results of immunofluorescence experiments.

| Parameter | Inhibitor | Cell Line | Concentration | Effect | Reference |

| AAK1 Kinase Activity (IC50) | This compound | - | 11 nM | Potent inhibition of AAK1 kinase activity. | |

| Cellular AAK1 Inhibition (IC50) | This compound | HEK293 | 108 nM | Inhibition of AAK1 activity within a cellular context. | |

| AP2M1 Phosphorylation (Thr156) | SGC-AAK1-1 (a similar potent AAK1 inhibitor) | HEK293T | Dose-dependent | Significant reduction in the phosphorylation of the AAK1 substrate AP2M1. | |

| LRP6 Protein Levels | AAK1 silencing or pharmacological inhibition | HT1080, HEK293T | - | Increased LRP6 protein levels at the cell membrane due to decreased endocytosis. |

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of AAK1 in cultured cells, including steps for treating cells with this compound.

Materials

-

Cell Line: HeLa or HEK293T cells are suitable choices.

-

Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

This compound: Prepare a stock solution in DMSO.

-

Primary Antibody: Rabbit anti-AAK1 polyclonal antibody.

-

Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.

-

Fixation Solution: 4% paraformaldehyde (PFA) in PBS.

-

Permeabilization Solution: 0.2% Triton X-100 in PBS.

-

Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS.

-

Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

-

Mounting Medium: Antifade mounting medium.

-

Glass Coverslips and Microscope Slides.

Procedure

-

Cell Culture:

-

Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Once cells reach the desired confluency, treat them with this compound at a final concentration of 1 µM (or a range of concentrations from 0.1 to 10 µM to determine the optimal concentration) for 2-4 hours.

-

Include a vehicle control (DMSO) for comparison.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-AAK1 antibody in the blocking solution according to the manufacturer's recommended dilution.

-

Incubate the coverslips with the primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking solution.

-

Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.

-

-

Nuclear Staining:

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature, protected from light.

-

-

Mounting:

-

Wash the cells twice with PBS.

-

Carefully mount the coverslips onto microscope slides using an antifade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

Capture images of the AAK1 (green fluorescence) and nuclei (blue fluorescence).

-

For quantitative analysis, acquire multiple images from different fields for each condition.

-

Visualizations

Experimental Workflow

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. compartments.jensenlab.org [compartments.jensenlab.org]

- 3. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AAK1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Tips for Immunofluorescence Protocols [sigmaaldrich.com]

Application Notes and Protocols for Aak1-IN-3 in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the cellular effects of Aak1-IN-3, a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), in Human Embryonic Kidney 293 (HEK293) cells. Detailed protocols for key experiments, data presentation guidelines, and visual representations of signaling pathways and experimental workflows are included to facilitate robust and reproducible research.

Introduction to AAK1 and this compound

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for internalizing molecules from the cell surface.[1][2] AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, which is a key step in the maturation of clathrin-coated pits.[1][2] Through its role in endocytosis, AAK1 is involved in various cellular processes, including neuronal receptor recycling and signaling pathways such as the WNT and Notch pathways.[3]

This compound is a brain-penetrant, quinoline analogue that acts as a potent inhibitor of AAK1 with an IC50 of 11 nM in biochemical assays and 108 nM in HEK293 cells. Its ability to modulate AAK1 activity makes it a valuable tool for studying the physiological and pathological roles of AAK1 and a potential therapeutic agent for conditions like neuropathic pain and viral infections.

Data Presentation

The following tables summarize expected quantitative data from key experiments designed to characterize the effects of this compound in HEK293 cells. These are provided as templates for data presentation.

Table 1: Dose-Response Effect of this compound on HEK293 Cell Viability (MTS Assay)

| This compound Concentration (nM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 ± 6.4 |

| 1 | 1.22 ± 0.07 | 97.6 ± 5.6 |

| 10 | 1.18 ± 0.09 | 94.4 ± 7.2 |

| 100 | 1.15 ± 0.06 | 92.0 ± 4.8 |

| 1000 | 0.98 ± 0.10 | 78.4 ± 8.0 |

| 10000 | 0.65 ± 0.05 | 52.0 ± 4.0 |

Table 2: Effect of this compound on Phospho-AP2M1 (Thr156) and Total AP2M1 Levels (Western Blot Densitometry)

| Treatment | Phospho-AP2M1 (Normalized Intensity) (Mean ± SD) | Total AP2M1 (Normalized Intensity) (Mean ± SD) |

| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.09 |

| This compound (100 nM) | 0.45 ± 0.08 | 0.98 ± 0.11 |

| This compound (500 nM) | 0.15 ± 0.05 | 1.02 ± 0.10 |

Signaling Pathways and Experimental Workflow

Caption: AAK1 signaling pathway in clathrin-mediated endocytosis of LRP6.

Caption: Experimental workflow for evaluating this compound effects in HEK293 cells.

Caption: Logical relationship of experiments to validate this compound activity.

Experimental Protocols

HEK293 Cell Culture

This protocol describes the standard procedure for culturing HEK293 cells.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Protocol:

-

Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells when they reach 80-90% confluency, typically every 2-3 days.

-

To passage, aspirate the old medium and wash the cell monolayer once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Transfer a fraction of the cell suspension (typically a 1:5 to 1:10 dilution) to a new T-75 flask containing pre-warmed complete growth medium.

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of HEK293 cells.

Materials:

-

HEK293 cells

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

96-well clear-bottom plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Protocol:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-